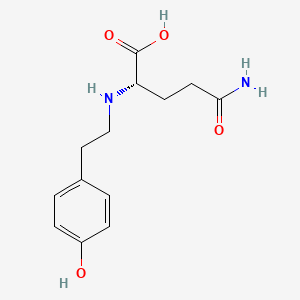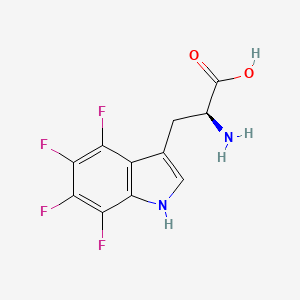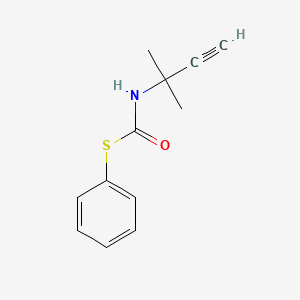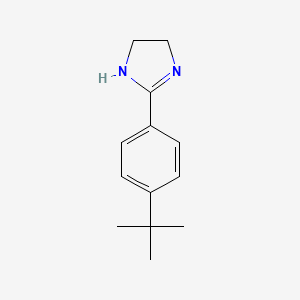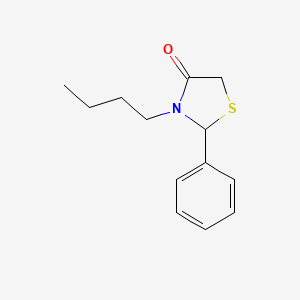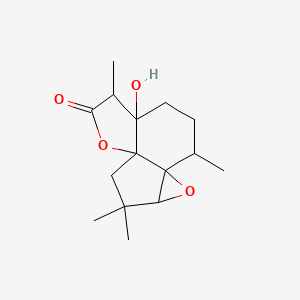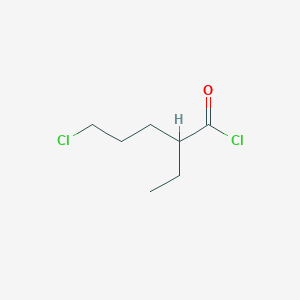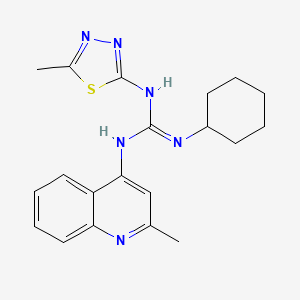
N-Cyclohexyl-N'-(2-methyl-4-quinolinyl)-N''-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine is a complex organic compound that belongs to the class of guanidines This compound is characterized by its unique structure, which includes a cyclohexyl group, a quinoline moiety, and a thiadiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-methyl-4-quinoline and 5-methyl-1,3,4-thiadiazole. These intermediates are then reacted with cyclohexylamine and other reagents under specific conditions to form the final product. Common reaction conditions include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. Safety measures and environmental considerations are also crucial in industrial settings.
化学反応の分析
Types of Reactions
N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
類似化合物との比較
Similar Compounds
- N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine can be compared with other guanidine derivatives, such as:
- N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)guanidine
- N-Cyclohexyl-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine
Uniqueness
The uniqueness of N-Cyclohexyl-N’-(2-methyl-4-quinolinyl)-N’'-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine lies in its combined structural features, which may confer specific chemical and biological properties not observed in other similar compounds.
特性
CAS番号 |
71079-29-3 |
|---|---|
分子式 |
C20H24N6S |
分子量 |
380.5 g/mol |
IUPAC名 |
2-cyclohexyl-1-(2-methylquinolin-4-yl)-3-(5-methyl-1,3,4-thiadiazol-2-yl)guanidine |
InChI |
InChI=1S/C20H24N6S/c1-13-12-18(16-10-6-7-11-17(16)21-13)23-19(22-15-8-4-3-5-9-15)24-20-26-25-14(2)27-20/h6-7,10-12,15H,3-5,8-9H2,1-2H3,(H2,21,22,23,24,26) |
InChIキー |
YSUFVRRAEPPLNN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=NC3CCCCC3)NC4=NN=C(S4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


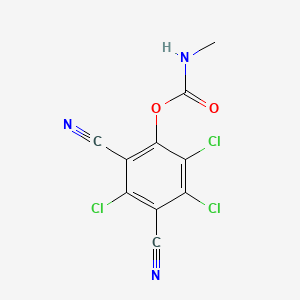

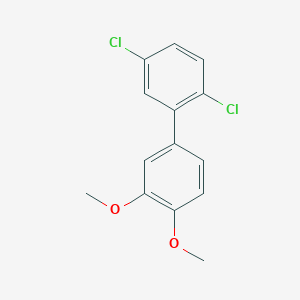
![Diethyl [1-amino-3-(methylsulfanyl)propyl]phosphonate](/img/structure/B14472481.png)
